molecular formula C11H7Cl2FN2O B12079505 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B12079505
M. Wt: 273.09 g/mol
InChI Key: IESHZJMMWRQXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-fluoro-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

Chemistry: 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding how modifications to the pyrimidine ring affect biological activity .

Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new agrochemicals with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-6-fluoropyrimidine
  • 2,4-Dichloro-6-methylpyrimidine

Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine has a unique combination of substituents that confer distinct chemical and biological properties. The presence of the 3-fluoro-4-methoxyphenyl group enhances its ability to interact with specific biological targets, making it more potent in certain applications .

Properties

Molecular Formula

C11H7Cl2FN2O

Molecular Weight

273.09 g/mol

IUPAC Name

2,4-dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H7Cl2FN2O/c1-17-9-3-2-6(4-7(9)14)8-5-10(12)16-11(13)15-8/h2-5H,1H3

InChI Key

IESHZJMMWRQXFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.